Methyl 3-(3-bromoanilino)-2-cycloheptyl-3-oxopropanoate
Overview
Description
Methyl 3-(3-bromoanilino)-2-cycloheptyl-3-oxopropanoate is an organic compound that features a complex structure with a brominated aniline moiety, a cycloheptyl ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-bromoanilino)-2-cycloheptyl-3-oxopropanoate typically involves multiple steps, starting with the bromination of aniline to form 3-bromoaniline. This is followed by the formation of the ester linkage and the incorporation of the cycloheptyl ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or bromine-containing reagents, followed by esterification and cyclization steps. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to handle the complex reaction sequences .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-bromoanilino)-2-cycloheptyl-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The brominated aniline moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized compounds .
Scientific Research Applications
Methyl 3-(3-bromoanilino)-2-cycloheptyl-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-(3-bromoanilino)-2-cycloheptyl-3-oxopropanoate involves its interaction with specific molecular targets. The brominated aniline moiety can interact with enzymes or receptors, modulating their activity. The cycloheptyl ring and ester group contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-(3-bromoanilino)-1-(5-methyl-2-furanyl)-1-propanone: Shares the brominated aniline structure but differs in the rest of the molecule.
Methyl 3-((3-bromoanilino)carbonyl)-5-nitrobenzoate: Another brominated aniline derivative with different functional groups.
Uniqueness
Methyl 3-(3-bromoanilino)-2-cycloheptyl-3-oxopropanoate is unique due to its combination of a cycloheptyl ring and ester functional group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
methyl 3-(3-bromoanilino)-2-cycloheptyl-3-oxopropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO3/c1-22-17(21)15(12-7-4-2-3-5-8-12)16(20)19-14-10-6-9-13(18)11-14/h6,9-12,15H,2-5,7-8H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCITVATXZFCLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCCCC1)C(=O)NC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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